5-Methylpyrimidine-2-sulfonyl fluoride
Overview
Description
5-Methylpyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C₅H₅FN₂O₂S and a molecular weight of 176.16900 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrimidine-2-sulfonyl fluoride typically involves the reaction of 5-methylpyrimidine with sulfuryl fluoride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrimidine-2-sulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Scientific Research Applications
5-Methylpyrimidine-2-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
5-Methylpyrimidine-2-sulfonyl fluoride is similar to other pyrimidine derivatives, such as 2,4-dichloropyrimidine and 4-methylpyrimidine. its unique structural features, such as the presence of the sulfonyl fluoride group, distinguish it from these compounds. These differences can lead to variations in reactivity, stability, and biological activity.
Comparison with Similar Compounds
2,4-Dichloropyrimidine
4-Methylpyrimidine
5-Fluorouracil
2-Aminopyrimidine
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Properties
IUPAC Name |
5-methylpyrimidine-2-sulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c1-4-2-7-5(8-3-4)11(6,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOUCHCKPXVILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700808 | |
Record name | 5-Methylpyrimidine-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35762-75-5 | |
Record name | 5-Methylpyrimidine-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylpyrimidine-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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